![molecular formula C20H24N4O4 B2837205 methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1797063-05-8](/img/structure/B2837205.png)
methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Substitution on the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring reacts with a halogenated pyrazole.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the phenyl-substituted pyrazole with an isocyanate derivative.
Addition of the Cyano and Methoxyethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the methoxyethyl group can be added through an etherification reaction.
Esterification: Finally, the ester group is introduced by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly interesting due to its prevalence in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups suggests it could interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyano group and carbamoyl group are likely to play key roles in these interactions, possibly through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Methyl 3-(1-{4-[(1-cyano-2-ethoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The unique combination of functional groups in methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate provides it with distinct chemical properties
Properties
IUPAC Name |
methyl 3-[1-[4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl]-3,5-dimethylpyrazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13-18(9-10-19(25)28-4)14(2)24(23-13)17-7-5-15(6-8-17)20(26)22-16(11-21)12-27-3/h5-8,16H,9-10,12H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBEWHTXXUXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)NC(COC)C#N)C)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
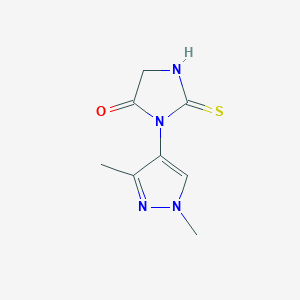
![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)
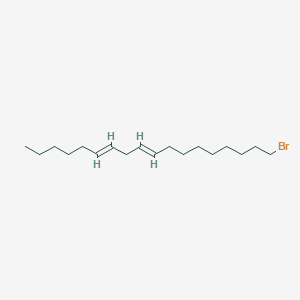
![methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2837131.png)
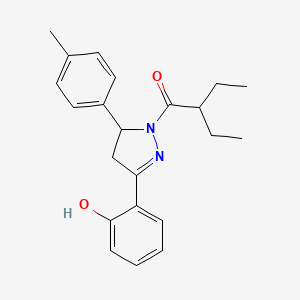
![N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride](/img/structure/B2837134.png)
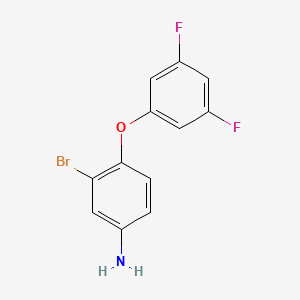
![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)
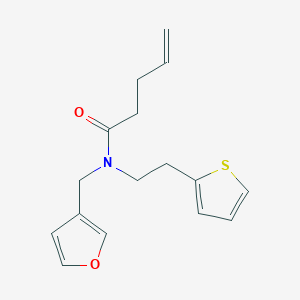
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)
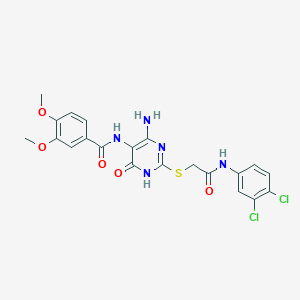
![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2837145.png)
